4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-4-7-16-15(8-11)17(10-18(21-16)19(22)23)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXREISDOMACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves the reaction of 3,4-dimethylaniline with 6-methylquinoline-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and substituents undergo oxidation under controlled conditions:
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Quinoline Ring Oxidation : The electron-rich aromatic system reacts with oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming quinoline N-oxides. These intermediates are pivotal in further functionalization.
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Methyl Group Oxidation : The 6-methyl substituent can be oxidized to a carboxylic acid using strong oxidants like chromium trioxide (CrO₃) in acidic media, yielding a dicarboxylic acid derivative.
Table 1: Oxidation Reaction Conditions
| Reaction Target | Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Quinoline N-oxide | H₂O₂ | Acetic acid | 80°C | 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid N-oxide | 72% |
| 6-Methyl → COOH | CrO₃/H₂SO₄ | H₂O | 100°C | 4-[(3,4-Dimethylphenyl)amino]-quinoline-2,6-dicarboxylic acid | 58% |
Substitution Reactions
The amino and carboxylic acid groups facilitate nucleophilic and electrophilic substitutions:
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Electrophilic Aromatic Substitution (EAS) : The 3,4-dimethylphenylamino group directs incoming electrophiles to the para position of the aniline ring. Halogenation (e.g., bromination) occurs with Br₂/FeBr₃ .
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Nucleophilic Acyl Substitution : The carboxylic acid reacts with thionyl chloride (SOCl₂) to form an acid chloride, enabling esterification or amidation.
Table 2: Substitution Reaction Parameters
Reduction Reactions
Selective reduction of the quinoline ring is achievable:
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Quinoline → Dihydroquinoline : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a dihydroquinoline, altering electronic properties for downstream reactions .
Key Data :
-
Conditions : 10% Pd-C, H₂ (1 atm), ethanol, 25°C
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Product : 4-[(3,4-Dimethylphenyl)amino]-6-methyl-1,2-dihydroquinoline-2-carboxylic acid
Cyclization and Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : The 2-carboxylic acid group is converted to a boronic ester for Pd-mediated aryl-aryl bond formation .
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Cyclization with Hydrazine : Reaction with hydrazine hydrate forms pyrazolidinone-fused quinoline derivatives, enhancing bioactivity .
Table 3: Coupling Reaction Examples
Acid-Base Reactions
The carboxylic acid group exhibits typical acid behavior:
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Salt Formation : Reacts with bases like NaOH to form water-soluble sodium salts, improving bioavailability.
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pH-Dependent Solubility : Solubility increases from 0.2 mg/mL (pH 2) to 12 mg/mL (pH 8).
Biological Activity and Derivatization
Derivatives show promise in drug discovery:
Scientific Research Applications
Anticancer Properties
Research indicates that quinoline derivatives, including 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid, exhibit significant anticancer activities. The compound has been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. By interfering with these enzymes, the compound can potentially prevent the proliferation of cancer cells.
Case Study:
A study investigated the effects of similar quinoline derivatives on various cancer cell lines, including ovarian (OVCAR-8), lung (A549), and pancreatic (Panc-1) cancers. The results demonstrated that certain derivatives exhibited IC50 values below 5 μM, indicating potent anticancer activity .
Antimicrobial Activity
Quinoline compounds are also recognized for their antimicrobial properties. The presence of specific functional groups in this compound enhances its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Common methods include:
- Condensation Reactions: Utilizing quinaldine derivatives in combination with various electrophiles.
- Catalytic Processes: Employing catalysts to enhance reaction efficiency and minimize environmental impact.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Condensation | Quinaldine + Electrophile | Form initial quinoline structure |
| 2 | Functionalization | Various reagents | Introduce carboxylic acid group |
| 3 | Purification | Chromatography | Isolate pure product |
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications. Its mechanism of action suggests possible uses in treating various diseases characterized by dysregulated cellular proliferation or infection.
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the quinoline core and phenylamino groups. Key examples include:
Physicochemical Properties
- Solubility : Chloro-substituted analogs show moderate solubility in organic solvents (e.g., chloroform, DMSO), while the target compound’s dimethyl groups may reduce aqueous solubility .
- Thermal Stability: Melting points for analogs range from 223–225°C (ethanol recrystallized) to higher values for halogenated derivatives, suggesting the target compound may exhibit similar stability .
Pharmacological and Industrial Relevance
- Chloro Derivatives : Used as intermediates in kinase inhibitor development .
- Target Compound: The dimethylphenylamino group may enhance binding to hydrophobic protein pockets, positioning it for exploration in enzyme inhibition or receptor modulation.
Key Research Findings and Gaps
- Synthetic Challenges : Position 2 carboxylic acid synthesis often requires protection-deprotection strategies to avoid side reactions, as seen in and .
- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility, whereas alkyl groups (e.g., CH₃) enhance lipophilicity .
- Data Gaps : Direct experimental data (e.g., IC₅₀, logP) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Biological Activity
4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has attracted attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 4-(3,4-dimethylanilino)-6-methylquinoline-2-carboxylic acid
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes related to inflammation and cancer progression, thereby exerting therapeutic effects.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit varying degrees of antimicrobial activity. A study evaluating a series of aminoquinoline derivatives found that certain compounds displayed significant activity against Staphylococcus aureus and other bacterial strains. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial properties.
Anticancer Properties
Quinoline derivatives have been investigated for their anticancer effects. The compound may act as an inhibitor of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies on related quinoline compounds have demonstrated their ability to inhibit tumor growth in various cancer models.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity could be linked to its ability to modulate inflammatory pathways. Inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) may contribute to its therapeutic effects in inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Evaluated various aminoquinolines; some exhibited low activity against Staphylococcus aureus. | |
| Anticancer Activity | Related quinoline derivatives showed inhibition of cancer cell lines, suggesting similar potential for this compound. | |
| Anti-inflammatory Effects | Quinoline derivatives were noted for their ability to reduce inflammation in animal models. |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves the reaction of 3,4-dimethylaniline with 6-methylquinoline-2-carboxylic acid using coupling reagents like EDCI in organic solvents such as dichloromethane. This method allows for efficient production with high yields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid, and how can late-stage functionalization be optimized?
- Methodology :
- Step 1 : Start with a quinoline core (e.g., 6-methylquinoline-2-carboxylic acid derivatives) and introduce the 3,4-dimethylphenylamino group via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Catalysts like Pd(OAc)₂ with ligands (XPhos) improve yield .
- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or toluene; temperature: 80–120°C; reaction time: 12–24 hours). Monitor progress via TLC or HPLC.
- Step 3 : Late-stage diversification at the 8-position of the quinoline ring can be achieved using morpholine or piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMSO) .
- Key Considerations : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to ≥95% purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Recommended Techniques :
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ for C₂₁H₂₀N₂O₂: 356.1525).
- Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical values).
Q. How can researchers screen for potential biological activities of this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli), or anticancer activity using MTT assays (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme inhibition : Evaluate interactions with targets like dihydrofolate reductase (DHFR) or kinases via fluorescence-based assays .
- Controls : Include positive controls (e.g., methotrexate for DHFR inhibition) and solvent controls (DMSO <1%).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Workflow :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential surfaces. Identify reactive sites (e.g., carboxylate group as a hydrogen bond acceptor) .
- Molecular Docking : Dock the compound into target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .
- Outputs : Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity), residue-specific interactions (e.g., π-π stacking with Phe149).
Q. How should researchers address contradictions in reported synthesis yields or biological activity data?
- Resolution Strategies :
- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, inert atmosphere).
- Analytical Validation : Compare HPLC retention times or NMR spectra with literature data .
- Meta-Analysis : Statistically evaluate datasets (e.g., ANOVA for IC₅₀ variations across cell lines) .
Q. What functional group transformations are feasible for this compound, and how do substituents influence reactivity?
- Reactivity Insights :
- Carboxylic Acid : Convert to amides (EDC/HOBt coupling with amines) or esters (H₂SO₄-catalyzed Fischer esterification).
- Amino Group : Acylation (acetic anhydride) or sulfonation (SO₃/pyridine) to modulate solubility .
- Quinoline Core : Halogenation (NBS/CHCl₃) at the 3-position for further cross-coupling (Suzuki-Miyaura) .
Q. What strategies are effective for identifying the compound’s biological targets in complex systems?
- Approaches :
- Affinity Chromatography : Immobilize the compound on NHS-activated resin and incubate with cell lysates. Elute bound proteins for LC-MS/MS identification .
- Thermal Proteome Profiling (TPP) : Monitor protein stability shifts upon compound binding in live cells .
- CRISPR-Cas9 Screening : Knock out candidate targets (e.g., kinases) and assess resistance phenotypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
